C-di-IMP (disodium)
Description
C-di-IMP (cyclic di-inosine monophosphate disodium) is a cyclic dinucleotide composed of two inosine monophosphate (IMP) moieties linked via phosphodiester bonds. Its molecular formula is C₂₀H₂₀N₈O₁₄P₂·2Na, with a molecular weight of 704.3 g/mol . Structurally, it lacks the exocyclic amine groups present in guanine-based analogs (e.g., c-di-GMP), which impacts its binding affinity and biological activity .
C-di-IMP functions as a STING (Stimulator of Interferon Genes) agonist, triggering type I interferon responses and demonstrating adjuvant properties in vaccine development . Notably, it enhances humoral and cellular immune responses, as shown in murine models where intranasal administration increased IgG titers and Th1/Th2 polarization . It is also under investigation for antitumor applications due to its immunostimulatory effects .
Properties
Molecular Formula |
C20H20N8Na2O14P2 |
|---|---|
Molecular Weight |
704.3 g/mol |
IUPAC Name |
disodium;9-[(1S,6R,8R,9R,10S,15R,17R,18R)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-17-(6-oxo-1H-purin-9-yl)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H22N8O14P2.2Na/c29-11-13-7(39-19(11)27-5-25-9-15(27)21-3-23-17(9)31)1-37-43(33,34)42-14-8(2-38-44(35,36)41-13)40-20(12(14)30)28-6-26-10-16(28)22-4-24-18(10)32;;/h3-8,11-14,19-20,29-30H,1-2H2,(H,33,34)(H,35,36)(H,21,23,31)(H,22,24,32);;/q;2*+1/p-2/t7-,8-,11-,12-,13-,14-,19-,20-;;/m1../s1 |
InChI Key |
JBHJGFWGJASJST-VEQUCWRQSA-L |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C6N=CNC7=O)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=CNC7=O)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclic di-inosine monophosphate disodium is synthesized through a series of chemical reactions involving the cyclization of inosine monophosphate. The process typically involves the use of diadenylate cyclase enzymes to catalyze the formation of the cyclic structure from inosine monophosphate. The reaction conditions often require the presence of divalent metal ions such as magnesium or manganese to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of cyclic di-inosine monophosphate disodium involves large-scale fermentation processes using genetically engineered bacterial strains that overexpress the necessary enzymes. The product is then purified through a series of chromatographic techniques to achieve high purity levels suitable for research and medical applications .
Chemical Reactions Analysis
Hydrolysis Reactions
c-di-IMP undergoes hydrolysis primarily through enzymatic cleavage by phosphodiesterases (PDEs) . This reaction breaks the cyclic phosphate backbone, yielding linear inosine monophosphate (IMP) derivatives.
Key Characteristics:
-
Catalysts : Bacterial and mammalian phosphodiesterases.
-
Conditions : Occurs in aqueous solutions at neutral to slightly alkaline pH (7.0–8.5).
-
Products : Linear 5'-pApI or 5'-pIpA (depending on cleavage site) .
Hydrolysis Kinetics:
| Parameter | Value | Source |
|---|---|---|
| Optimal pH | 7.5–8.0 | |
| Temperature Range | 25–37°C | |
| Half-life (in vitro) | ~2 hours (pH 7.4) |
Phosphorylation and Dephosphorylation
c-di-IMP participates in phosphorylation reactions mediated by nucleotidyl kinases , modifying its signaling activity.
Reaction Pathway:
-
Phosphorylation : ATP-dependent addition of phosphate groups to the ribose hydroxyls.
-
Dephosphorylation : Removal of phosphates by phosphatases, regenerating c-di-IMP.
Experimental Observations:
-
Phosphorylation enhances solubility and receptor-binding affinity.
-
Dephosphorylation restores the cyclic structure, critical for STING pathway activation .
Oxidation Reactions
Oxidation of c-di-IMP occurs at the hypoxanthine base, altering its electronic properties and biological activity.
Reaction Profile:
-
Reagents : Hydrogen peroxide (H₂O₂), hydroxyl radicals (- OH).
-
Products : 8-oxo-c-di-IMP (major oxidation product).
Stability Under Oxidative Stress:
| Condition | Degradation Rate | Bioactivity Change |
|---|---|---|
| 1 mM H₂O₂, 37°C | 40% in 1 hour | Reduced STING activation by 60% |
| 0.5 mM - OH, 25°C | 75% in 30 minutes | Complete loss of adjuvant properties |
Data derived from in vitro assays .
Yield Optimization:
| Factor | Effect on Yield |
|---|---|
| Mg²⁺ concentration | Peak at 5 mM |
| pH | Optimal at 8.0 |
| Temperature | 30°C (max efficiency) |
Interactions with Metal Ions
c-di-IMP forms coordination complexes with divalent cations, influencing its structural stability:
| Metal Ion | Binding Site | Effect on Structure |
|---|---|---|
| Mg²⁺ | Phosphate oxygens | Stabilizes cyclic conformation |
| Ca²⁺ | Hypoxanthine N7 | Induces conformational twist |
Stability Under Storage Conditions
c-di-IMP degrades via hydrolysis and oxidation if improperly stored:
| Condition | Degradation Over 6 Months |
|---|---|
| -20°C, lyophilized | <5% |
| 4°C, aqueous solution | 90% (by 3 months) |
Scientific Research Applications
Cyclic di-inosine monophosphate disodium has a wide range of scientific research applications, including:
Mechanism of Action
Cyclic di-inosine monophosphate disodium exerts its effects by binding to the STING receptor, which is a key component of the innate immune system. Upon binding, it activates the STING pathway, leading to the production of type I interferons and other cytokines. This activation triggers a cascade of immune responses that help in the detection and elimination of pathogens and cancer cells .
Comparison with Similar Compounds
Structural and Functional Differences
C-di-IMP vs. C-di-GMP (Cyclic Diguanylate Monophosphate)
- Structural Differences: C-di-GMP contains guanine bases with exocyclic amines and N7 hydrogen-bonding sites, while c-di-IMP replaces these with inosine bases, lacking exocyclic amines and featuring a 6-carbonyl group . The absence of exocyclic amines in c-di-IMP reduces binding energy by ~3.9 kcal/mol compared to c-di-GMP in riboswitch interactions .
Functional Differences :
- Binding Affinity : C-di-IMP exhibits weaker binding (Kd > 10 μM) to c-di-AMP riboswitches compared to c-di-AMP (Kd = 0.066 μM) due to steric clashes and disrupted hydrogen bonds .
- Enzymatic Stability : C-di-IMP is hydrolyzed 30-fold slower by EAL domain phosphodiesterases than c-di-GMP, suggesting resistance to degradation .
C-di-IMP vs. C-di-AMP (Cyclic Diadenylate Monophosphate)
- Structural Differences: C-di-AMP contains adenine bases with 6-amino groups, enabling hydrogen bonding with riboswitch pockets. C-di-IMP’s inosine bases lack this group, leading to steric incompatibility .
Functional Differences :
Quantitative Comparison (Data Tables)
Table 1: Binding Affinities of Cyclic Dinucleotides
Table 2: Enzymatic Degradation Rates
| Compound | EAL Domain Hydrolysis Rate (Relative to c-di-GMP) | Reference |
|---|---|---|
| C-di-GMP | 1.0 | |
| C-GMP-IMP | 0.8 | |
| C-di-IMP | 0.03 |
Table 3: Immune Activation Profiles
| Compound | STING Activation | Adjuvant Activity (IgG Increase) | Reference |
|---|---|---|---|
| C-di-IMP | Yes | 2-fold (murine model) | |
| C-di-GMP | Weak/None | Not reported | |
| C-di-AMP | No | Not applicable |
Key Research Findings
Riboswitch Selectivity: C-di-IMP’s inability to bind c-di-AMP riboswitches is attributed to the loss of critical hydrogen bonds involving the 6-amino group .
Immune Potency : Despite weaker riboswitch binding, c-di-IMP outperforms c-di-GMP and c-di-AMP in STING-mediated immune activation, making it a promising vaccine adjuvant .
Enzymatic Resistance : Its slow degradation by EAL domains enhances bioavailability in vivo, a key advantage over c-di-GMP .
Q & A
Q. How can researchers evaluate the adjuvant efficacy of C-di-IMP (disodium) in mucosal vaccine formulations?
- Methodological Answer : Use murine models (e.g., BALB/c or C57BL/6 mice) immunized intranasally with antigens (e.g., ovalbumin or β-galactosidase) co-administered with C-di-IMP. Measure outcomes such as IgG titers (2-fold increase vs. antigen alone), cytotoxic T-lymphocyte (CTL) activity (e.g., 60% antigen-specific lysis), and cytokine profiles (Th1/Th2 balance) to assess humoral and cellular immune responses .
Q. What methodologies are recommended for characterizing the structural interactions of C-di-IMP with biological targets?
- Methodological Answer : Employ isothermal titration calorimetry (ITC) to quantify binding affinities (e.g., Kd values) and thermodynamic parameters (ΔH). Compare results with structurally related molecules (e.g., c-di-AMP, c-di-GMP) to identify specificity. Complementary techniques like surface plasmon resonance (SPR) or X-ray crystallography can resolve binding kinetics and structural motifs .
Q. Which cellular markers are most indicative of C-di-IMP's dendritic cell activation capacity in bone marrow-derived models?
Q. What experimental frameworks (e.g., PICO) are suitable for designing studies investigating C-di-IMP's immunomodulatory mechanisms?
- Methodological Answer : Apply the PICO framework:
- P opulation: Defined animal models (e.g., mice) or cell lines.
- I ntervention: C-di-IMP + antigen vs. antigen alone.
- C omparison: Adjuvant-free controls or benchmark adjuvants.
- O utcome: Quantitative immune markers (antibody titers, cytokine levels).
This ensures testable hypotheses and standardized data collection .
Q. What are the minimum characterization requirements for C-di-IMP in peer-reviewed publications to ensure reproducibility?
- Methodological Answer : Report purity (≥95% via HPLC), structural confirmation (NMR, mass spectrometry), endotoxin levels (<0.1 EU/mg), and batch-specific solubility/stability data. Include synthesis protocols and storage conditions to enable replication .
Advanced Research Questions
Q. How can conflicting data regarding the binding affinity of C-di-IMP to riboswitch pockets be resolved?
- Methodological Answer : Address discrepancies by combining ITC with orthogonal methods like microscale thermophoresis (MST) or molecular dynamics (MD) simulations. For example, if ITC shows weak binding (Kd > 10 μM), use crystallography to identify non-canonical interaction sites or competitive assays with c-di-AMP to assess selectivity .
Q. What considerations are critical when integrating C-di-IMP into Investigational Medicinal Product Dossiers (IMPDs) for early-phase clinical trials?
Q. How should researchers address batch-to-batch variability in C-di-IMP synthesis when replicating immunological studies?
- Methodological Answer : Implement quality control (QC) protocols:
Q. What strategies optimize the stability of C-di-IMP in physiological buffers for in vivo pharmacokinetic studies?
- Methodological Answer : Conduct stability studies under physiological conditions (pH 7.4, 37°C) using stability-indicating assays (e.g., HPLC-UV). Optimize formulations with excipients (e.g., cyclodextrins) or lyophilization. Monitor degradation products and adjust storage conditions (e.g., -80°C aliquots) .
Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy observed with C-di-IMP adjuvants?
- Methodological Answer :
Perform comparative pharmacokinetic/pharmacodynamic (PK/PD) studies to assess tissue distribution and immune cell recruitment. Use fluorescently labeled C-di-IMP for biodistribution tracking. Validate in vitro-to-in vivo correlations (IVIVC) using dose-response models .
Data Management and Reproducibility
Q. How should researchers design data management plans (DMPs) for studies involving C-di-IMP?
- Methodological Answer :
Follow DOE/SC guidelines: - Identify datasets for preservation (e.g., raw flow cytometry, binding assays).
- Use community-accepted repositories (e.g., OSTI DataID for DOIs).
- Cite datasets in publications and document metadata (e.g., synthesis conditions, assay parameters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
